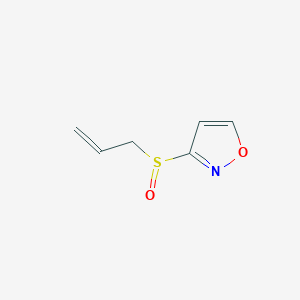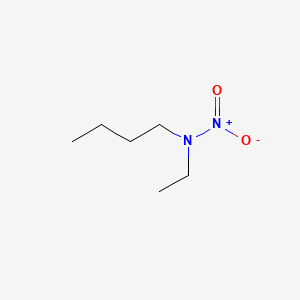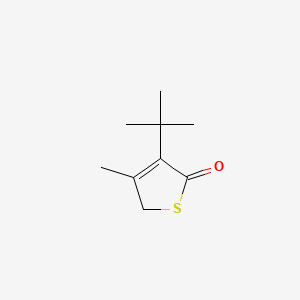![molecular formula C15H15NO B13948069 4-{2-[4-(Methylamino)phenyl]ethenyl}phenol CAS No. 866475-34-5](/img/structure/B13948069.png)
4-{2-[4-(Methylamino)phenyl]ethenyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methylamino)styryl)phenol is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a phenol group and a methylamino group attached to a styryl moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylamino)styryl)phenol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for 4-(4-(Methylamino)styryl)phenol are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methylamino)styryl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-(Methylamino)styryl)phenol is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(Methylamino)styryl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methylamino group can act as a nucleophile, participating in substitution reactions and forming stable intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)phenol: Shares the methylamino and phenol groups but lacks the styryl moiety.
4-Hydroxybenzaldehyde: Contains a phenol group but differs in the presence of an aldehyde group instead of a methylamino group.
Uniqueness
4-(4-(Methylamino)styryl)phenol is unique due to the combination of its phenol, methylamino, and styryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
866475-34-5 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[2-[4-(methylamino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11,16-17H,1H3 |
InChI-Schlüssel |
ZWIARAQZLULYPG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

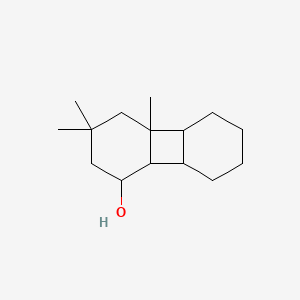
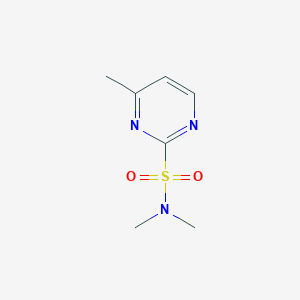
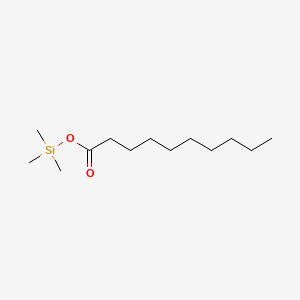
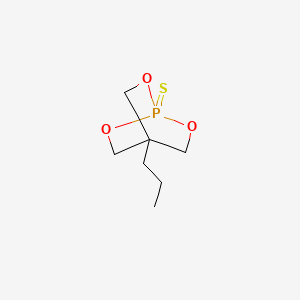

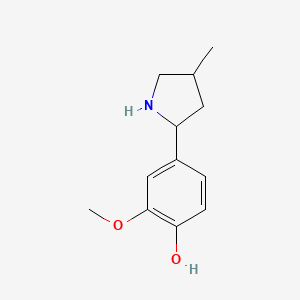
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
